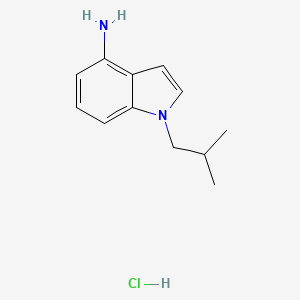![molecular formula C7H6N4O3 B1396393 (7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid CAS No. 1338495-14-9](/img/structure/B1396393.png)
(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Übersicht
Beschreibung
“(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family . The TP heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities . It has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
In 2021, Pismataro et al. developed efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- or 7-phenyl-2 amino-[1,2,4]-triazolo[1,5-a]pyrimidines, and 2-amino-5 phenyl-[1,2,4]-triazolo[1,5-a]pyrimidin-7-ol using acetic acid, ethanol or DMF at 135 °C .
Molecular Structure Analysis
The TP heterocycle is isoelectronic with that of purines, consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The TP heterocycle has been exploited in various areas of drug design due to its versatility . For example, replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1,2,4-triazole-containing hybrids demonstrate promising antibacterial activity against drug-resistant strains of Staphylococcus aureus. These hybrids, including 1,2,4-triazolo[1,5-a]pyrimidine hybrids, act through multiple mechanisms, such as inhibiting DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and maintenance (Li & Zhang, 2021).
Antioxidant Properties
Hydroxy acids, including derivatives similar to the specified compound, are widely utilized for their beneficial effects on the skin, acting as antioxidants and therapeutic agents in cosmetic formulations. These compounds' mechanisms of action and beneficial effects in dermatologic applications like photoaging, acne, and pigmentation disorders have been extensively reviewed (Kornhauser, Coelho, & Hearing, 2010).
Pyrolysis of Polysaccharides
Studies on the pyrolysis of polysaccharides have revealed the formation of various products, including acetic acid, from polysaccharide breakdown. The chemical mechanisms involved in the formation of these products highlight the complex pathways and the influence of structural features on pyrolytic behavior (Ponder & Richards, 1994).
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the specified compound, exhibits a wide range of biological activities, including anticancer, anti-infectious, and anti-inflammatory properties. Its versatility as a building block for drug-like candidates underscores the potential of this scaffold in drug discovery and development (Cherukupalli et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c12-5(13)1-4-2-8-7-9-3-10-11(7)6(4)14/h2-3H,1H2,(H,12,13)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFJBBMNZNLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)
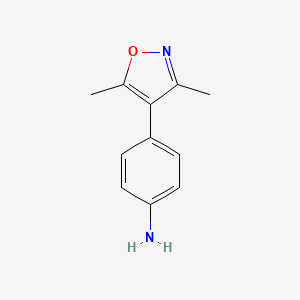
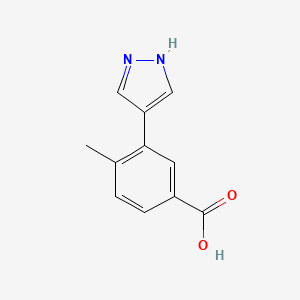
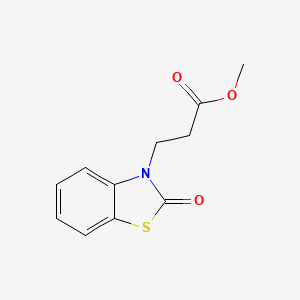
![(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1396319.png)
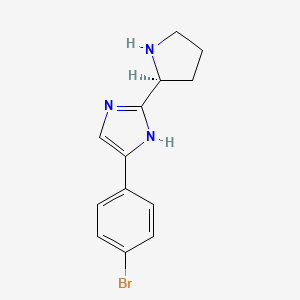
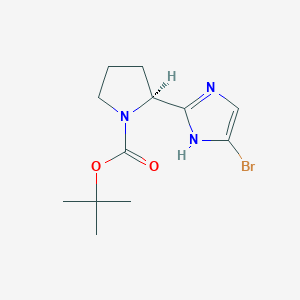
![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396323.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)
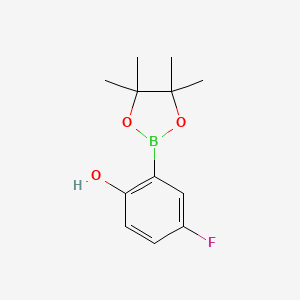
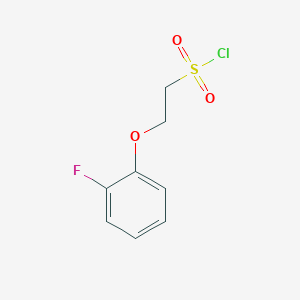
![7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1396328.png)
![2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol](/img/structure/B1396329.png)
